Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, which includes a pyrazole ring fused with a pyrimidine ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as copper(II) chloride dihydrate (CuCl2·2H2O). The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of novel therapeutic agents.
Uniqueness
Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory activities further differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-14(11-4-6-12(17)7-5-11)15-18-8-13(16(21)22-3)10(2)20(15)19-9/h4-8H,1-3H3 |
InChI Key |
SSSICASSWVVDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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